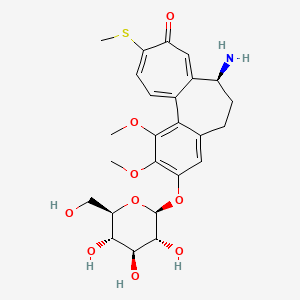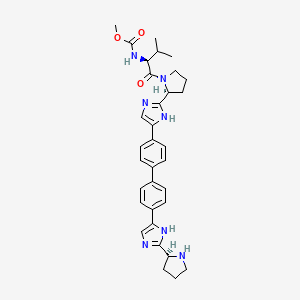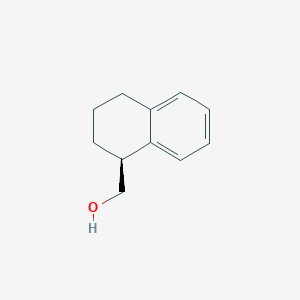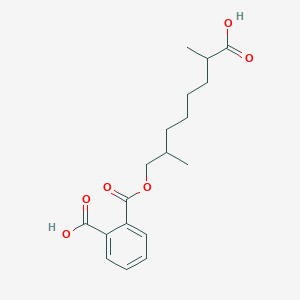
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is a macrocyclic lactone compound that was first isolated from the soil bacterium Streptomyces hygroscopicus in 1972. This compound has garnered significant attention due to its wide range of biological activities, including immunosuppressive, antifungal, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves multiple steps, starting from the fermentation of Streptomyces hygroscopicus to produce rapamycin. The compound is then chemically modified to introduce the 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) groups. Specific reaction conditions and reagents used in these steps are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes followed by purification and chemical modification. The fermentation process is optimized to maximize the yield of rapamycin, which is then subjected to further chemical reactions to obtain the final product .
化学反応の分析
Types of Reactions
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in structurally diverse compounds .
科学的研究の応用
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential in treating various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
作用機序
The mechanism of action of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves inhibition of the mechanistic target of rapamycin (mTOR) protein kinase. This inhibition affects various cellular processes, including cell growth, proliferation, and survival. The compound binds to the FK506-binding protein 12 (FKBP12), forming a complex that inhibits mTOR activity .
類似化合物との比較
Similar Compounds
Sirolimus (Rapamycin): The parent compound from which Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is derived.
Everolimus: A derivative of rapamycin with similar immunosuppressive properties.
Temsirolimus: Another rapamycin derivative used in cancer treatment.
Uniqueness
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is unique due to its specific chemical modifications, which enhance its stability and bioavailability compared to other rapamycin derivatives. These modifications also allow for more targeted therapeutic applications, making it a valuable compound in both research and clinical settings .
特性
CAS番号 |
1401284-72-7 |
|---|---|
分子式 |
C₆₇H₁₀₃NO₁₉ |
分子量 |
1226.53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)




